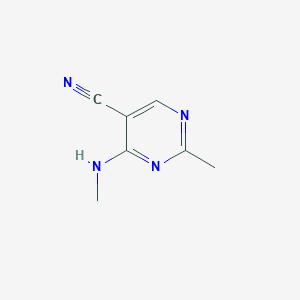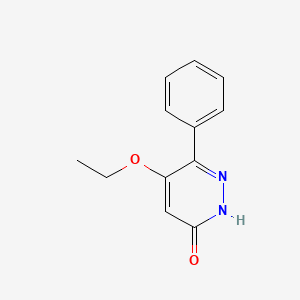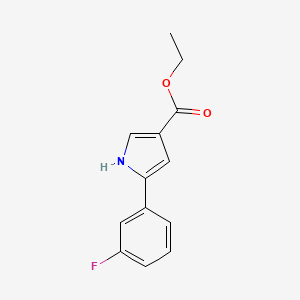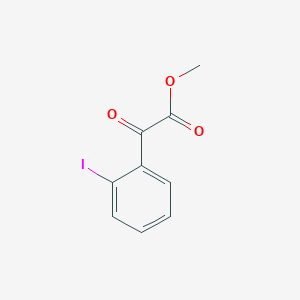
Methyl 2-iodo-I+/--oxobenzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(2-iodophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9IO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the ortho position and a methyl ester group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl2-(2-iodophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the iodination of methyl 2-phenyl-2-oxoacetate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of Methyl2-(2-iodophenyl)-2-oxoacetate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to facilitate the iodination process. Additionally, purification steps, including recrystallization or column chromatography, are necessary to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(2-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Production of carboxylic acids or ketones.
Reduction: Generation of alcohols or alkanes.
Applications De Recherche Scientifique
Methyl2-(2-iodophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of anti-inflammatory and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl2-(2-iodophenyl)-2-oxoacetate involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through covalent or non-covalent interactions, depending on the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-phenyl-2-oxoacetate: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
2-Iodophenylacetic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 2-(4-iodophenyl)-2-oxoacetate: Iodine substitution at the para position, leading to different steric and electronic effects.
Uniqueness
Methyl2-(2-iodophenyl)-2-oxoacetate is unique due to the ortho-iodine substitution, which enhances its reactivity in nucleophilic substitution reactions. This structural feature also influences its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
57699-29-3 |
|---|---|
Formule moléculaire |
C9H7IO3 |
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
methyl 2-(2-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 |
Clé InChI |
FYJIVWHWDNJABN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


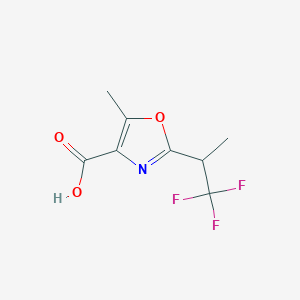
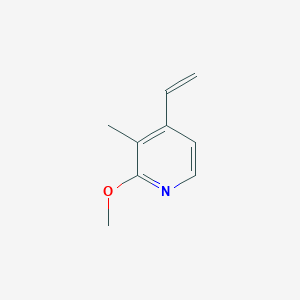

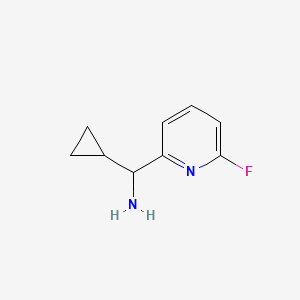
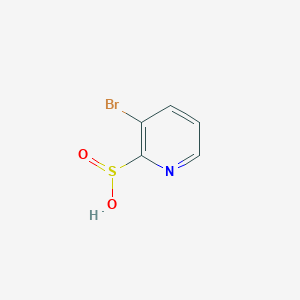
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)


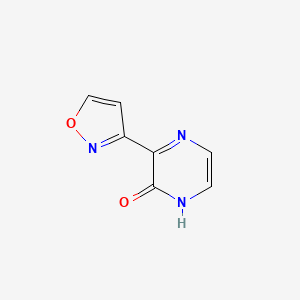
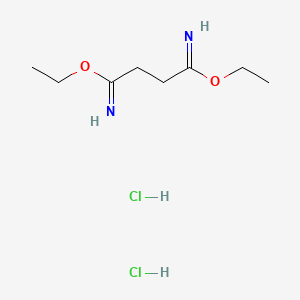
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)
